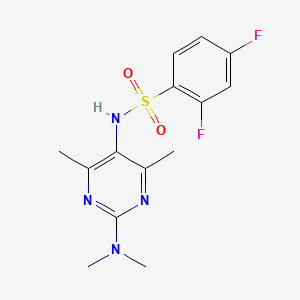

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O2S/c1-8-13(9(2)18-14(17-8)20(3)4)19-23(21,22)12-6-5-10(15)7-11(12)16/h5-7,19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSPWFPFOHBJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and applications in agriculture. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Molecular Characteristics

- Molecular Formula : C13H14F2N4O2S

- Molecular Weight : 330.34 g/mol

- CAS Number : [Not specified in the search results]

The mechanism of action for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances hydrogen bonding and electrostatic interactions with targets, while the pyrimidine ring facilitates π-π stacking interactions. These interactions can lead to modulation of various biochemical pathways, resulting in observed biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide exhibit moderate cytotoxic activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Inhibition of tubulin polymerization |

| HeLa | 20 | Induction of apoptosis |

These findings suggest that the compound may act as a potential anticancer agent by disrupting microtubule dynamics and promoting programmed cell death.

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit:

- Antimicrobial Activity : Some studies have shown that pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

- Agricultural Applications : The compound's ability to interfere with specific biochemical pathways makes it a candidate for use as a pesticide or herbicide.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide revealed significant activity against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The study employed various assays to determine cell viability and apoptosis rates.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cancer cells. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Substituent Effects: The dimethylamino group in the target compound (position 2) provides stronger electron-donating effects compared to the morpholine in or methylsulfanyl in . This may enhance solubility and hydrogen-bonding interactions in biological systems. The 2,4-difluorophenyl group in the target compound vs.

Molecular Weight and Polarity :

- The target compound (est. MW 373.4) is smaller and less polar than (MW 432.4) and (MW 462.6), suggesting better membrane permeability but possibly reduced binding affinity for large enzymatic pockets.

Functional Group Diversity :

- Flumetsulam employs a triazolopyrimidine core instead of a pyrimidine, which increases ring planarity and may improve herbicidal activity via acetolactate synthase (ALS) inhibition.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine amine derivative with a fluorinated benzenesulfonyl chloride. Key steps include:

- Step 1 : React 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine with 2,4-difluorobenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity.

- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -NMR (dimethylamino protons at δ 2.8–3.2 ppm) and LC-MS .

Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

- Crystallization : Use vapor diffusion with solvents like DMSO/water or methanol/diethyl ether.

- Data Collection : Collect diffraction data at low temperature (100 K) to minimize thermal motion.

- Refinement : Use SHELXL for structure refinement, leveraging its robust handling of small-molecule crystallography. Validate using R-factors (<5% for high-resolution data) and the Cambridge Structural Database for bond-length/angle comparisons .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide-pyrimidine derivative?

- Methodological Answer :

- NMR : -NMR to identify aromatic protons (δ 6.8–8.0 ppm for fluorinated benzene) and dimethylamino groups (δ 2.8–3.2 ppm). -NMR for fluorine environments (δ -110 to -120 ppm).

- IR : Confirm sulfonamide S=O stretches (1320–1360 cm) and pyrimidine ring vibrations (1600–1650 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 424.12) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound, and which databases should be prioritized?

- Methodological Answer :

- Target Prediction : Use AutoDock Vina or Schrödinger Suite to dock the compound against kinase domains (e.g., AKT, PI3K) due to structural similarity to known inhibitors (e.g., BindingDB entry 50291199).

- Database Mining : Prioritize BindingDB for affinity data and PubChem for bioactivity profiles. Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values across kinase inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, pH). Mitigate by:

- Standardization : Use a unified ATP concentration (e.g., 1 mM) and buffer (pH 7.4).

- Control Compounds : Include staurosporine as a pan-kinase inhibitor reference.

- Dose-Response Curves : Perform triplicate runs with 10-point dilution series. Analyze using GraphPad Prism for EC consistency .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against cancer-related kinases?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance binding to hydrophobic kinase pockets.

- Pyrimidine Substitutions : Replace dimethylamino with morpholino groups to improve solubility without sacrificing affinity.

- Validation : Test analogs in cell-based assays (e.g., MTT in MCF-7 cells) and compare with computational predictions .

Q. What are the challenges in assessing metabolic stability, and how can they be addressed?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human or rat) with NADPH cofactor. Monitor degradation via LC-MS over 60 minutes.

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- Data Interpretation : Apply high-throughput metabolic stability software (e.g., MetaSite) to identify vulnerable sites (e.g., sulfonamide cleavage) .

Data Analysis and Technical Challenges

Q. How to interpret conflicting crystallographic data between X-ray and DFT-optimized structures?

- Methodological Answer :

- DFT Calibration : Optimize geometry using B3LYP/6-31G(d) basis set in Gaussian. Compare bond lengths/angles with X-ray data.

- Discrepancy Sources : Identify crystal packing effects (e.g., hydrogen bonds in X-ray) absent in gas-phase DFT. Use QM/MM hybrid methods for solvated models .

Q. What computational approaches validate the compound’s mechanism of action in mTOR pathway inhibition?

- Methodological Answer :

Q. How to design in vivo studies to evaluate efficacy without off-target toxicity?

- Methodological Answer :

- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with bioluminescent monitoring.

- Dosing Regimen : Optimize via PK/PD modeling (e.g., NONMEM) to maintain plasma levels above IC.

- Toxicity Screens : Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly. Compare with negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.